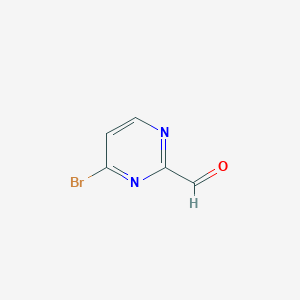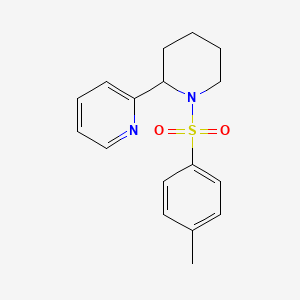
2-(1-Tosylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Tosylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids . The tosyl group (p-toluenesulfonyl) attached to the piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Tosylpiperidin-2-yl)pyridine typically involves the tosylation of piperidine followed by the introduction of the pyridine moiety. One common method includes the reaction of piperidine with tosyl chloride in the presence of a base such as triethylamine to form the tosylpiperidine intermediate. This intermediate is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Solvents like dichloromethane, ethyl acetate, and n-hexane are commonly used in the extraction and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like Grignard reagents.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Grignard reagents in tetrahydrofuran (THF).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced pyridine derivatives.
Substitution: 2-substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(1-Tosylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to form stable complexes with enzymes and receptors. The piperidine and pyridine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog without the tosyl and pyridine groups, widely used in organic synthesis.
Pyridine: A basic heterocycle used as a precursor in the synthesis of various pharmaceuticals.
Tosylpiperidine: Lacks the pyridine moiety but shares similar reactivity and stability.
Uniqueness: 2-(1-Tosylpiperidin-2-yl)pyridine is unique due to the combination of the tosyl, piperidine, and pyridine groups, which confer enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C17H20N2O2S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-14-8-10-15(11-9-14)22(20,21)19-13-5-3-7-17(19)16-6-2-4-12-18-16/h2,4,6,8-12,17H,3,5,7,13H2,1H3 |
Clé InChI |
LDKSNHAVAXYIDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



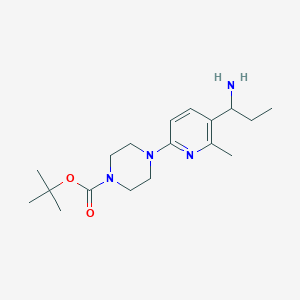
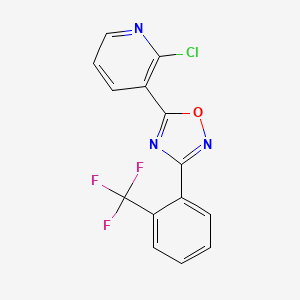
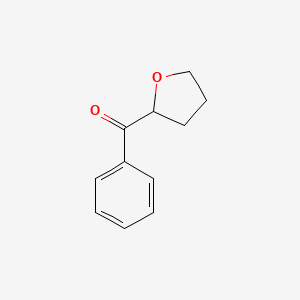
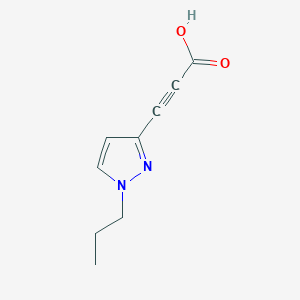



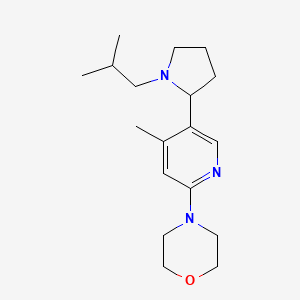

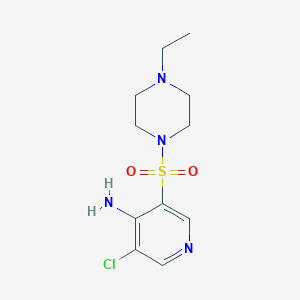
![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
